molecular formula C9H10ClNO2 B12954472 Methyl 5-amino-2-chlorophenylacetate

Methyl 5-amino-2-chlorophenylacetate

Cat. No.: B12954472
M. Wt: 199.63 g/mol
InChI Key: SFJCQGFCEUNHNX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chlorophenylacetate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of phenylacetic acid, featuring an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chlorophenylacetate typically involves the esterification of 5-amino-2-chlorophenylacetic acid. One common method includes the reaction of 5-amino-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chlorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 5-amino-2-chlorophenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chlorophenylacetate involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-bromophenylacetate
  • Methyl 5-amino-2-fluorophenylacetate
  • Methyl 5-amino-2-iodophenylacetate

Uniqueness

Methyl 5-amino-2-chlorophenylacetate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(5-amino-2-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3

InChI Key

SFJCQGFCEUNHNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

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